molecular formula C10H9BrO3 B8774606 8-Bromochroman-4-carboxylic acid

8-Bromochroman-4-carboxylic acid

Cat. No. B8774606
M. Wt: 257.08 g/mol
InChI Key: KGTJIAVKBYTUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromochroman-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-6-7(10(12)13)4-5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13)

InChI Key

KGTJIAVKBYTUQV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1C(=O)O)C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-bromo-4-(trimethylsilyl)-3,4-dihydro-2H-chromene-4-carbonitrile (9.6 g, 29.45 mmol) in a mixture of conc. HCl/HOAc (50 mL/40 mL) was added SnCl2.H2O (26.57 g, 117.8 mmol) and the miture was refluxed for 48 hours. The reaction solution was concentrated and the residue was partitioned between water and EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated to afford 8-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid. 1H-NMR (300 MHz, CDCl3) δ ppm 7.15˜7.46 (m, 2H), 6.75˜6.92 (m, 1H), 4.24˜4.4 (m, 2H), 3.78˜3.84 (m, 1H), 2.1˜2.39 (m, 2H).
Name
8-bromo-4-(trimethylsilyl)-3,4-dihydro-2H-chromene-4-carbonitrile
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
HCl HOAc
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26.57 g
Type
reactant
Reaction Step Two

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